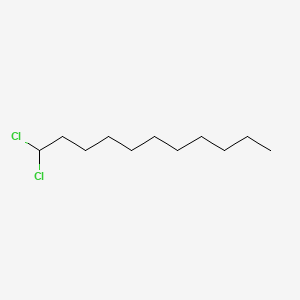

1,1-Dichloroundecane

Description

Structure

3D Structure

Properties

CAS No. |

822-01-5 |

|---|---|

Molecular Formula |

C11H22Cl2 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

1,1-dichloroundecane |

InChI |

InChI=1S/C11H22Cl2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |

InChI Key |

RFXWQJUJSLODOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dichloroundecane and Analogous Geminal Dichlorides

Mechanistic Principles in the Formation of Geminal Dichloroalkanes

The formation of geminal dichloroalkanes is governed by several key mechanistic principles, which can be broadly categorized into regioselective halogenation, addition reactions, and radical chlorination pathways. The choice of synthetic strategy and the resulting product distribution are highly dependent on the starting material and reaction conditions.

Regioselective Halogenation Approaches

Regioselective halogenation aims to introduce halogen atoms at a specific position in a molecule. In the context of forming geminal dichlorides, this involves the selective dichlorination of a single carbon atom. One of the most common and effective methods for achieving this is the conversion of aldehydes and ketones into geminal dichlorides. For instance, the reaction of an aldehyde, such as undecanal (B90771), with a chlorinating agent can yield 1,1-Dichloroundecane. A variety of reagents have been developed for this transformation, each with its own mechanistic nuances.

A notable method involves the use of phthaloyl chloride as the chlorinating agent with N-formylpyrrolidine acting as a Lewis base catalyst. organic-chemistry.org This approach offers mild reaction conditions and is compatible with a wide range of functional groups. organic-chemistry.org The mechanism is believed to involve the formation of a Vilsmeier-type reagent from the interaction of phthaloyl chloride and N-formylpyrrolidine, which then activates the aldehyde for subsequent chlorination.

Another approach utilizes the combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like 1,2-dichloroethane. organic-chemistry.org This system is effective for the deoxygenative halogenation of aldehydes. organic-chemistry.org The reaction proceeds through the formation of a phosphonium salt intermediate, which facilitates the replacement of the carbonyl oxygen with two chlorine atoms.

The regioselectivity of these reactions is inherently high due to the reactivity of the carbonyl group, which directs the chlorination to that specific carbon atom.

Addition Reactions to Unsaturated Hydrocarbon Precursors

While the direct addition of chlorine (Cl₂) to an alkene typically results in the formation of a vicinal dihalide (with chlorine atoms on adjacent carbons), specific strategies can be employed to generate geminal dichlorides from unsaturated precursors. One such strategy involves the generation and subsequent reaction of dichlorocarbene (B158193) (:CCl₂).

Dichlorocarbene is a highly reactive intermediate that can be generated in situ from chloroform (B151607) (CHCl₃) and a strong base. csbsju.edulumenlearning.com This electrophilic species can then add to a carbon-carbon double bond to form a dichlorocyclopropane derivative. csbsju.edulumenlearning.com While this does not directly yield a 1,1-dichloroalkane in an acyclic system, it is a key addition reaction in the synthesis of geminal dichlorides within a cyclic framework.

A visible-light-induced hydrodichloromethylation of unactivated alkenes using chloroform has also been reported to produce 1,1-dichloroalkanes. organic-chemistry.org In this process, chloroform serves as the source of both the dichloromethyl radical and a hydrogen atom. organic-chemistry.org This method represents a direct addition of a dichloromethyl group and a hydrogen atom across the double bond.

Radical Chlorination Pathways and Selectivity Control

Radical chlorination of alkanes can lead to a mixture of chlorinated products. However, by understanding the principles of selectivity, it is possible to favor the formation of geminal dichlorides under certain conditions. The selectivity of radical halogenation is influenced by the reactivity of the halogen radical and the stability of the resulting alkyl radical. masterorganicchemistry.com

Chlorine radicals are highly reactive and less selective compared to bromine radicals. They tend to react with the most abundant C-H bonds, which can lead to a statistical mixture of products. However, the stability of the intermediate radical also plays a crucial role. Tertiary C-H bonds are weaker and lead to more stable tertiary radicals, followed by secondary and then primary C-H bonds. msu.edulibretexts.org

To achieve geminal dichlorination through a radical pathway on a long-chain alkane like undecane (B72203), the reaction conditions would need to be carefully controlled to favor the repeated abstraction of a hydrogen atom from the same carbon. This is challenging due to the similar reactivity of many C-H bonds in a long alkane chain. One strategy to enhance selectivity is the use of directing groups, which can position the radical chlorinating agent in proximity to a specific C-H bond. nih.gov

Recent research has shown that metal-organic layers can be used as catalysts for the photo-chlorination of linear alkanes with enhanced selectivity for the 2-position. chemrxiv.org This suggests that catalyst design can play a significant role in controlling the regioselectivity of radical chlorination.

| Type of C-H Bond | Relative Reactivity |

|---|---|

| Primary (1°) | 1 |

| Secondary (2°) | 3.5 - 4.5 |

| Tertiary (3°) | 5 - 5.5 |

Catalytic Systems in Geminal Dichloride Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. The synthesis of geminal dichlorides has benefited significantly from the development of various catalytic systems.

Transition Metal-Mediated Halogenation Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds. semanticscholar.orgresearchgate.net While direct, selective geminal dichlorination of an unactivated C-H bond in an alkane by a transition metal catalyst is a challenging transformation, progress has been made in related areas. For instance, transition metal catalysts have been employed for the synthesis of 1,1-diarylalkanes, which share a similar geminal substitution pattern. semanticscholar.orgresearchgate.net

The mechanisms of these reactions often involve oxidative addition, reductive elimination, and other fundamental steps of organometallic chemistry. The development of early transition metal catalysts for a variety of organic transformations, including reductions and functional group interconversions, highlights the potential of these systems for future applications in geminal dichloride synthesis.

Phase-Transfer Catalysis for Dichlorocarbene Generation and Subsequent Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comcrdeepjournal.org One of the most significant applications of PTC in the context of geminal dichlorides is the generation of dichlorocarbene from chloroform. ias.ac.in

In a typical PTC system for dichlorocarbene generation, chloroform is dissolved in an organic solvent, and a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521), is used. ias.ac.in A phase-transfer catalyst, commonly a quaternary ammonium salt like triethylbenzylammonium chloride (TEBA), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase or, more accurately, facilitates the deprotonation of chloroform at the interface of the two phases. ias.ac.in

The mechanism, as proposed by Makosza, involves the deprotonation of chloroform at the interface to form the trichloromethanide anion (CCl₃⁻). ias.ac.in This anion then eliminates a chloride ion to generate dichlorocarbene (:CCl₂). The highly reactive dichlorocarbene is formed in the organic phase where it can react with an organic substrate, such as an alkene, to form a dichlorocyclopropane. csbsju.eduptfarm.pl

The advantages of using PTC for dichlorocarbene generation include mild reaction conditions, the use of inexpensive reagents, and high yields of the desired products. crdeepjournal.orgias.ac.in

| Catalyst | Structure | Typical Application |

|---|---|---|

| Triethylbenzylammonium chloride (TEBA) | [PhCH₂N(CH₂CH₃)₃]⁺Cl⁻ | Dichlorocyclopropanation of alkenes |

| Tetrabutylammonium bromide (TBAB) | [(CH₃(CH₂)₃)₄N]⁺Br⁻ | General purpose phase-transfer catalyst |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻ | Industrial applications |

Strategies for Long-Chain Geminal Dichloride Construction

The construction of long-chain geminal dichlorides requires robust synthetic routes that can efficiently build the carbon skeleton and selectively introduce the dichloro moiety at the terminal position.

One strategic approach to synthesizing long-chain geminal dichlorides involves the extension of shorter carbon chains that already contain a halogenated functional group or a precursor. This method allows for the gradual construction of the target molecule, offering control over the final chain length. A hypothetical, yet chemically sound, approach could involve the use of a shorter-chain α,α-dichloroaldehyde as a building block.

For instance, a Grignard reaction could be employed, where a Grignard reagent derived from a long-chain alkyl halide (e.g., octylmagnesium bromide) reacts with a short-chain geminal dichloroaldehyde. This would form a secondary alcohol, which would then require subsequent deoxygenation and manipulation to arrive at the final this compound. However, a more direct and common strategy involves building the full carbon chain first, followed by terminal functionalization, as direct chain extension on geminal dihalides can be complicated by side reactions.

A more viable chain extension approach focuses on building the undecane skeleton and then introducing the geminal dichloride. This often involves standard carbon-carbon bond-forming reactions like Wittig or Grignard reactions to assemble the C11 chain, culminating in a terminal functional group like an aldehyde, which is a direct precursor for dichlorination.

The most direct and widely applicable strategy for the synthesis of this compound involves the targeted dichlorination of a terminal functional group on an undecane derivative. The primary precursor for this transformation is undecanal, the corresponding C11 aldehyde. The conversion of an aldehyde to a geminal dichloride is a well-established transformation in organic chemistry.

Several reagent systems can accomplish this conversion. A classic method involves the use of phosphorus pentachloride (PCl₅). However, milder and more selective reagents have been developed. For example, the combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or other chlorine sources can effectively convert aldehydes to geminal dichlorides. organic-chemistry.org Another modern approach utilizes phthaloyl chloride with a Lewis base catalyst, which offers mild reaction conditions and high functional group compatibility. organic-chemistry.org

These methods directly convert the terminal aldehyde group of undecanal into the desired 1,1-dichloro functionality, providing a reliable and high-yielding route to the target compound.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often requires heating | Effective, readily available | Harsh conditions, generates HCl, solid handling |

| Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | Reflux in CCl₄ | Milder than PCl₅ | Stoichiometric phosphine oxide byproduct, use of toxic CCl₄ |

| Phthaloyl Chloride / N-formylpyrrolidine (catalyst) | Mild conditions, room temperature | High functional group tolerance, scalable organic-chemistry.org | Requires catalyst preparation |

| Oxalyl Chloride / DMF (Vilsmeier-Haack type) | Low temperature, inert solvent | Forms reactive intermediate in situ | Can be vigorous, produces CO and CO₂ |

Innovations in "Green Chemistry" for Halogenated Alkane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov This is particularly relevant for halogenation reactions, which have traditionally relied on hazardous reagents and solvents. rsc.org

A key aspect of green halogenation is the replacement of hazardous substances with more sustainable alternatives. This includes both the halogenating agent and the reaction solvent.

Sustainable Oxidants: Many halogenation reactions are oxidative processes. Instead of stoichiometric heavy-metal oxidants, "clean" oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (from air) are preferred. rsc.org For instance, oxidative halogenation can be achieved using halide salts (like NaCl or KCl) in combination with H₂O₂, where the only byproduct is water. rsc.org

Benign Reaction Media: Traditional halogenations often use chlorinated solvents which are toxic and environmentally persistent. A major goal in green chemistry is to replace these with safer alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.orgmdpi.com While organic substrates may have low solubility in water, techniques like the use of phase-transfer catalysts or co-solvents can overcome this limitation. Ionic liquids are another class of alternative solvents that are gaining attention due to their low volatility and potential for recyclability. researchgate.net

| Aspect | Traditional Method | Green/Sustainable Alternative |

|---|---|---|

| Halogen Source | Elemental Halogens (e.g., Cl₂) | Halide Salts (e.g., NaCl, KBr) rsc.orgrsc.org |

| Oxidant | Stoichiometric heavy metal oxidants | Hydrogen Peroxide (H₂O₂), Oxygen/Air rsc.org |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Supercritical CO₂, Ionic Liquids rsc.orgmdpi.comresearchgate.net |

| Energy Input | High temperature (thermal heating) | Visible Light (Photocatalysis), Ultrasound, Microwaves nih.govrsc.org |

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and lower waste generation. nih.gov

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. rsc.orgmdpi.com These reactions often use benign organic dyes or metal complexes as photocatalysts and can be conducted at ambient temperature, reducing energy consumption. rsc.org For halogenations, photocatalysis can enable the use of simple halide salts as the halogen source, activated by a photoredox cycle.

Biocatalysis: Nature has evolved enzymes that can perform highly selective halogenation reactions under mild, aqueous conditions. Halogenase enzymes, for example, can introduce halogen atoms onto a wide range of organic molecules with remarkable regio- and stereoselectivity. nih.gov While still an emerging field for industrial applications, biocatalysis represents a highly sustainable and environmentally friendly route for producing halogenated compounds, avoiding the use of toxic reagents and harsh conditions. researchgate.netnih.gov

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, reducing waste. For example, vanadium and molybdenum complexes supported on materials like titania can catalyze oxidative halogenation reactions using hydrogen peroxide. rsc.orgresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by filtration, contributing to a more sustainable process.

| Catalytic Protocol | Catalyst Type | Key Advantages | Example Application |

|---|---|---|---|

| Photoredox Catalysis | Organic Dyes, Iridium/Ruthenium Complexes | Uses visible light, mild conditions, high selectivity rsc.orgmdpi.com | Halogenation of aromatic C-H bonds |

| Biocatalysis | Halogenase Enzymes | Aqueous media, ambient temperature, high selectivity, biodegradable nih.gov | Regioselective halogenation of phenols and indoles |

| Oxidative Catalysis | Vanadium or Molybdenum Complexes | Uses H₂O₂ as a clean oxidant rsc.org | Halogenation of aromatic rings and alkenes |

| Heterogeneous Catalysis | Catalysts on solid supports (e.g., Silica, Titania) | Easy separation and recycling of catalyst, reduced waste researchgate.netresearchgate.net | Silica-supported brominating agents |

Chemical Reactivity and Mechanistic Studies of 1,1 Dichloroundecane

Transformations Involving Carbon-Halogen Bond Activation

The carbon-chlorine (C-Cl) bond in 1,1-dichloroundecane is polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.comncert.nic.in This polarity is the driving force for both substitution and elimination reactions.

Nucleophilic substitution is a fundamental reaction for haloalkanes where a nucleophile replaces the halogen atom. ncert.nic.inorganicmystery.com For this compound, the reaction at the geminal carbon center can theoretically proceed through different mechanistic pathways, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. uci.edu

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (a chloride ion) departs. libretexts.orglibretexts.org This pathway typically results in an inversion of stereochemistry. However, for this compound, the presence of two chlorine atoms and the long alkyl chain creates significant steric hindrance around the reaction center, which may impede the backside attack required for an SN2 reaction. youtube.com

The SN1 mechanism proceeds through a two-step process, starting with the slow cleavage of the C-Cl bond to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ncert.nic.inlibretexts.org In the case of this compound, the formation of a primary α-chloro carbocation would be the first step. This intermediate is generally unstable, making the SN1 pathway less favorable under most conditions. The stability of the carbocation intermediate is a key factor in SN1 reactions, with tertiary carbocations being the most stable. ncert.nic.inuci.edu

The choice between these pathways is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. uci.edusavemyexams.com Strong nucleophiles and aprotic solvents tend to favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 pathway. uci.edu

Table 1: Factors Influencing Nucleophilic Substitution Pathways for Haloalkanes

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary ncert.nic.in | Primary > Secondary > Tertiary youtube.com | As a primary dihalide, SN2 is electronically favored, but sterically hindered. SN1 is disfavored due to unstable primary carbocation. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) uci.edu | Strong nucleophiles (e.g., OH⁻, CN⁻, OR⁻) uci.edu | The choice of nucleophile is critical in directing the reaction. |

| Solvent | Polar protic (e.g., water, ethanol) ncert.nic.in | Polar aprotic (e.g., acetone, DMSO) | Solvent can stabilize intermediates (SN1) or facilitate the concerted reaction (SN2). |

| Leaving Group | Good leaving group (weak base) uci.edu | Good leaving group (weak base) uci.edu | Chloride is a reasonably good leaving group. |

Elimination reactions are common for alkyl halides and involve the removal of atoms from adjacent carbons to form a double or triple bond. libretexts.org Geminal dihalides like this compound are valuable precursors for the synthesis of alkynes through a double dehydrohalogenation process. unacademy.comlibretexts.org This reaction typically occurs in the presence of a strong base. libretexts.org

The transformation proceeds in two successive E2 (bimolecular elimination) steps:

First Elimination: The strong base abstracts a proton from the carbon adjacent to the dihalide center (C2), and one chlorine atom is eliminated. This results in the formation of a vinyl halide, specifically 1-chloro-1-undecene. masterorganicchemistry.com

Second Elimination: A second equivalent of the strong base removes the remaining vinylic proton, and the second chlorine atom is eliminated to form the carbon-carbon triple bond, yielding 1-undecyne. masterorganicchemistry.com This step is generally more difficult than the first and requires harsh reaction conditions.

A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically employed to drive the reaction to completion. unacademy.com When a terminal alkyne is produced, a third equivalent of the base is often necessary because the terminal alkyne proton is acidic and will be deprotonated by the strong base to form an acetylide salt. unacademy.comlibretexts.org The alkyne can then be regenerated by adding a weak acid, like water, during workup. libretexts.org

Table 2: Typical Conditions for Dehydrohalogenation of Geminal Dihalides

| Substrate | Reagent(s) | Product | Reaction Type |

|---|

Reactions Proceeding via Metal-Carbene Intermediates

Transition metal catalysts can activate the C-Cl bonds in this compound to generate highly reactive metal-carbene or carbenoid intermediates. nju.edu.cnresearchgate.net These species serve as versatile building blocks for the formation of new carbon-carbon and carbon-heteroatom bonds.

Geminal cross-coupling reactions enable the formation of two new bonds at a single carbon center, replacing both chlorine atoms. This provides a powerful method for constructing sterically hindered carbon centers.

Low-valent chromium catalysts, such as chromium(II) chloride, are highly effective in mediating the cross-coupling of organic halides. nih.gov In reactions with gem-dihaloalkanes like this compound, chromium can facilitate the formation of chromium-carbene intermediates. researchgate.net These intermediates can then react with a variety of nucleophiles and electrophiles in a controlled manner.

For instance, a three-component coupling reaction can be achieved where the gem-dichloroalkane reacts with an organomagnesium (Grignard) reagent and a chlorosilane in the presence of a chromium catalyst. researchgate.net This process allows for the sequential formation of a C-C bond and a C-Si bond at the same carbon atom, providing access to complex tertiary and quaternary alkanes. researchgate.netresearchgate.net The unique reactivity of chromium catalysis allows for high chemoselectivity in these transformations. nih.gov Transition metal-catalyzed reactions are a cornerstone for forming both carbon-carbon and carbon-heteroatom bonds. uni-tuebingen.denih.govnih.govresearchgate.net

Nickel complexes are versatile catalysts for a wide array of cross-coupling reactions, often exhibiting reactivity complementary to that of palladium. rsc.orglibretexts.org Nickel catalysts can activate the C-Cl bonds of this compound to generate nickel-carbene equivalents. squarespace.com These intermediates can participate in various transformations to form new C-C bonds. mit.edu

Nickel-catalyzed cross-electrophile coupling reactions are particularly noteworthy. researchgate.net In these reactions, a Ni(0) catalyst can activate one of the C-Cl bonds. The resulting organonickel intermediate can then couple with another electrophile. Nickel catalysis often involves single-electron pathways and radical intermediates, which allows for unique reactivity profiles compared to other transition metals. squarespace.com This enables the coupling of substrates that are challenging for other catalytic systems. For example, nickel catalysts can facilitate the coupling of alkyl electrophiles that are prone to beta-hydride elimination with other metals. squarespace.com The development of new ligands has significantly expanded the scope of nickel-catalyzed reactions, including asymmetric transformations. researchgate.net

Table 3: Comparison of Chromium and Nickel Catalysis in Gem-Dihalide Reactions

| Feature | Chromium-Catalyzed Reactions | Nickel-Catalyzed Reactions |

|---|---|---|

| Typical Catalyst | CrCl₂ nih.gov | Ni(0) or Ni(II) complexes rsc.org |

| Key Intermediate | Chromium-carbene researchgate.net | Nickel-carbene equivalent, organonickel species squarespace.com |

| Common Reaction Type | Three-component geminal cross-coupling researchgate.net | Reductive cross-electrophile coupling researchgate.net |

| Mechanistic Features | Often involves radical species researchgate.net | Can proceed via two-electron or radical pathways squarespace.com |

| Advantages | High chemoselectivity, tolerance of functional groups nih.gov | Earth-abundant metal, unique reactivity with alkyl electrophiles rsc.orgsquarespace.com |

Cyclopropanation Reactions Initiated by Non-Stabilized Carbene Precursors

The synthesis of cyclopropane (B1198618) rings is a fundamental transformation in organic chemistry, and gem-dichloroalkanes like this compound serve as valuable precursors for non-stabilized carbenes in these reactions. dicp.ac.cn Unlike stabilized carbenes, which contain adjacent groups that can delocalize the electron density, non-stabilized carbenes are highly reactive species. The use of gem-dichloroalkanes as carbene precursors offers a safer alternative to diazoalkanes, which are often explosive and require stabilizing functional groups for safe handling on a preparative scale. dicp.ac.cn

Recent advancements have demonstrated that gem-dichloroalkanes can be effectively utilized in asymmetric cyclopropanation reactions of alkenes catalyzed by transition metals, such as cobalt. dicp.ac.cn This process is believed to involve the formation of a cationic carbenoid species, which shares structural similarities with the Simmons-Smith reagent. dicp.ac.cn This methodology has proven to be effective for a variety of alkene substrates, including monosubstituted, 1,1-disubstituted, and internal alkenes, achieving high levels of enantioselectivity. dicp.ac.cn A significant advantage of this approach is its compatibility with the generation of alkyl-substituted carbenes, which are otherwise prone to undergoing competing 1,2-hydride shifts. dicp.ac.cn

The general mechanism for the cyclopropanation of an alkene using a dichlorocarbene (B158193) generated from a gem-dichloroalkane involves a formal [1+2] cycloaddition. wikipedia.org This reaction leads to the formation of a gem-dichlorocyclopropane, which can then be further transformed, for example, by reduction to the corresponding cyclopropane or hydrolysis to a cyclopropanone. wikipedia.org The reaction of dichlorocarbene with alkenes is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com

The generation of dichlorocarbene from precursors like chloroform (B151607) is a well-established method. wikipedia.orglibretexts.org This typically involves the reaction of the precursor with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521), often in the presence of a phase-transfer catalyst. wikipedia.org A similar principle can be applied to this compound, where the removal of a proton and a chloride ion would generate the corresponding chloroundecylcarbene.

Table 1: Examples of Cyclopropanation Reactions with Dichlorocarbene Precursors

| Alkene Substrate | Carbene Precursor | Catalyst/Base | Product | Reference |

| Styrene | Chloroform | NaOH/Phase-transfer catalyst | 1,1-dichloro-2-phenylcyclopropane | wikipedia.org |

| 1,3-Diene | 2,2-Dichloropropane | (PDI)CoBr2, Zn | 1,1-dimethyl-2-vinylcyclopropane | dicp.ac.cn |

| (Z)-1,2-Disubstituted alkene | gem-Dichloroalkane | Cobalt-Pybox complex, Zn | Chiral 1,2-disubstituted cyclopropane | dicp.ac.cn |

| Ethyl Chrysanthemate Precursor | (E)-1,2-Disubstituted alkene | gem-Dichloroalkane | Ethyl Chrysanthemate | dicp.ac.cn |

Radical Processes of this compound

Homolytic Cleavage of Carbon-Chlorine Bonds in Dichlorides

The carbon-chlorine (C-Cl) bonds in gem-dichloroalkanes such as this compound can undergo homolytic cleavage, a process where the two electrons in the bond are distributed evenly between the two resulting fragments, leading to the formation of radicals. chemistrysteps.comyoutube.com This process is typically initiated by energy input in the form of heat or light. utexas.edu However, the C-Cl bond is relatively strong, and its homolytic cleavage can be challenging. nju.edu.cn In many radical transformations, hydrogen atom abstraction from the alkyl chain is a competing and often preferred pathway over the homolytic cleavage of C-Cl bonds. researchgate.net

Recent studies have shown that the controllable cleavage of one or both C-Cl bonds in gem-dichlorides can be achieved through photoredox catalysis. nju.edu.cn For instance, dinuclear gold complexes have been utilized to facilitate the homolytic cleavage of the strong C-Cl bond via an inner-sphere single electron transfer pathway. nju.edu.cnresearchgate.net This approach allows for subsequent radical transformations with alkenes under milder conditions. nju.edu.cn

The stability of the resulting radical species plays a crucial role in the feasibility of homolytic cleavage. The cleavage of a C-Cl bond in this compound would generate a chloroundecyl radical and a chlorine radical. The stability of alkyl radicals generally increases with substitution (tertiary > secondary > primary), a trend that influences the bond dissociation energies of the parent C-H and C-Cl bonds. utexas.edu

Divergent Dechloroalkylation Reactions via Radical Pathways

Divergent dechloroalkylation reactions of gem-dichloroalkanes provide a versatile method for the construction of new carbon-carbon bonds. nju.edu.cn These reactions, often initiated by photoredox catalysis, allow for the controlled dechloroalkylation of alkenes. nju.edu.cn Depending on the reaction conditions and the nature of the alkene acceptor, gem-dichloroalkanes can act as precursors to a chloroalkyl radical, an alkyl radical cation, or a carbene equivalent. nju.edu.cnresearchgate.netresearchgate.net

This divergent reactivity enables various transformations, including carbon-chain propagation, as well as formal [4+1] and [2+1] cyclizations with alkenes. nju.edu.cnresearchgate.net The use of excited-state dinuclear gold catalysis has been particularly effective in promoting these transformations with a wide range of structurally diverse gem-dichloroalkanes. nju.edu.cn The mechanism involves an inner-sphere single electron transfer, which facilitates the homolytic cleavage of the strong C-Cl bond. nju.edu.cnresearchgate.net

Generation and Reactivity of Chloroalkyl Radicals and Alkyl Radical Cations

The homolytic cleavage of a C-Cl bond in this compound leads to the formation of a 1-chloro-1-undecyl radical. This chloroalkyl radical is a key intermediate in various subsequent reactions. researchgate.net Once generated, this radical can participate in addition reactions with alkenes, leading to the formation of new carbon-carbon bonds and chain propagation. nju.edu.cn The reactivity of the chloroalkyl radical is influenced by the presence of the chlorine atom, which can affect its stability and subsequent reaction pathways.

Under certain catalytic conditions, further oxidation of the initially formed radical can lead to the generation of an alkyl radical cation. nju.edu.cnresearchgate.net These radical cations are highly reactive electrophilic species that can engage in different types of reactions compared to their neutral radical counterparts. The ability to selectively generate either a chloroalkyl radical or an alkyl radical cation from the same gem-dichloroalkane precursor allows for divergent synthesis, providing access to a variety of products from a single starting material. nju.edu.cn The specific reaction pathway taken is often dependent on the electronic properties of the alkene substrate. nju.edu.cn

Table 2: Reactive Intermediates from this compound in Radical Processes

| Precursor | Initiator/Catalyst | Reactive Intermediate | Subsequent Reactions | Reference |

| This compound | Heat/Light | 1-Chloro-1-undecyl radical, Chlorine radical | Hydrogen abstraction, addition to alkenes | utexas.eduresearchgate.net |

| This compound | Dinuclear Gold Photocatalyst | 1-Chloro-1-undecyl radical | Dechloroalkylation of alkenes, cyclizations | nju.edu.cn |

| This compound | Dinuclear Gold Photocatalyst | Undecyl radical cation | Cyclizations, carbon-chain propagation | nju.edu.cnresearchgate.net |

Organometallic Chemistry of Geminal Dichloroalkanes

Interactions with Organomagnesium and Organolithium Reagents

The interaction of geminal dichloroalkanes, such as this compound, with organomagnesium (Grignard) and organolithium reagents is complex and can lead to a variety of products. These organometallic reagents are strong nucleophiles and bases. youtube.commasterorganicchemistry.comlibretexts.org

With Grignard reagents (RMgX), the reaction with a geminal dihalide can be challenging. While Grignard reagents are readily formed from monohaloalkanes, the presence of a second halogen on the same carbon can lead to side reactions. youtube.com For instance, the initially formed Grignard reagent from a gem-dihalide can be unstable and decompose to form a carbene and magnesium chloride. reddit.com This carbene can then undergo further reactions, such as dimerization. reddit.com

Organolithium reagents (RLi) are generally more reactive than Grignard reagents. mt.com Their reaction with geminal dihalides can also be complex. Lithium-halogen exchange is a common reaction where the organolithium reagent exchanges its lithium atom for a halogen on the substrate. wikipedia.org In the case of this compound, this could lead to the formation of a chloro-lithiated undecane (B72203) intermediate. Such intermediates can be useful in synthesis, for example, for the homologation of boronate esters. reddit.com However, the high basicity of organolithium reagents can also lead to deprotonation of the substrate if acidic protons are available. libretexts.org

The outcome of the reaction between geminal dihalides and organometallic reagents is highly dependent on the specific reagents, reaction conditions (such as temperature and solvent), and the structure of the dihalide. reddit.comwikipedia.org

Table 3: Potential Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Potential Reaction Pathway | Potential Products/Intermediates | Reference |

| Grignard Reagent (e.g., CH3MgBr) | Formation of unstable Grignard, decomposition to carbene | Chloroundecylcarbene, magnesium chloride, alkene (from dimerization) | reddit.com |

| Organolithium Reagent (e.g., n-BuLi) | Lithium-halogen exchange | 1-Chloro-1-lithio-undecane, n-butyl chloride | reddit.comwikipedia.org |

| Organolithium Reagent (e.g., t-BuLi) | Deprotonation (if acidic protons are present) | Lithiated undecane species | libretexts.org |

Role in Transition Metal-Catalyzed Coupling Reactions

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the role of This compound in transition metal-catalyzed coupling reactions. While the reactivity of the broader class of gem-dihaloalkanes and gem-dichloroalkenes in such reactions is a subject of study, there is no available data detailing the specific substrates, catalysts, reaction conditions, or products for coupling reactions involving this compound.

Generally, compounds structurally similar to this compound, such as other long-chain 1,1-dihaloalkanes, can be precursors to terminal or internal alkynes through dehydrohalogenation, often via a Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.orglibretexts.orgbeilstein-journals.orgresearchgate.netrsc.org These resulting alkynes can then participate in various transition metal-catalyzed coupling reactions. Additionally, iron-catalyzed cross-coupling reactions have been reported for primary and secondary alkyl halides with aryl Grignard reagents, demonstrating a pathway for C-C bond formation. nih.govacs.orgillinois.eduoup.comnih.gov However, specific examples and mechanistic studies involving this compound in these contexts are not present in the reviewed literature.

Due to the absence of specific data for this compound, no data tables on its performance in transition metal-catalyzed coupling reactions can be provided. Further experimental research would be required to elucidate the specific reactivity and potential applications of this compound in this area of synthetic chemistry.

Computational and Theoretical Investigations of 1,1 Dichloroundecane

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamics of flexible molecules like 1,1-dichloroundecane. These methods allow for the exploration of the vast conformational space to identify low-energy structures that dictate the compound's physical and chemical properties.

Force field methods, a cornerstone of molecular mechanics, are particularly well-suited for the computational study of large molecules such as long-chain haloalkanes. These methods approximate a molecule as a collection of atoms held together by classical mechanical springs, allowing for the rapid calculation of conformational energies.

The MM3 (Molecular Mechanics 3) force field, developed by Norman Allinger and his group, is one such method that has been extensively applied to the conformational analysis of organic molecules, including hydrocarbons and haloalkanes. nih.govbath.ac.ukacs.org Force fields like MM3 are parameterized using a combination of experimental data and high-level quantum mechanical calculations to accurately reproduce molecular geometries, energies, and vibrational frequencies. semanticscholar.org For haloalkanes, specific parameters are required to describe the interactions involving halogen atoms, such as bond stretching, angle bending, and torsional potentials, as well as non-bonded van der Waals and electrostatic interactions. acs.orgnih.gov The accuracy of a conformational search is highly dependent on the quality of the force field used. bath.ac.uk Studies have consistently shown that MM-type force fields perform well in reproducing the energies and geometries of molecular conformations. bath.ac.uk

The application of force fields to long-chain haloalkanes involves several key considerations, as detailed in the table below.

| Feature | Description | Relevance to this compound |

| Parameterization | The force field must contain accurate parameters for C-C, C-H, C-Cl bonds, as well as bond angles and dihedral angles involving these atoms. Non-bonded parameters (van der Waals and electrostatic) are crucial for describing intermolecular and intramolecular interactions. acs.orgnih.gov | Specific parameters for the gem-dichloro group (-CHCl₂) are critical for accurately modeling the local geometry and interactions at the head of the undecane (B72203) chain. |

| Conformational Searching | Algorithms are used to systematically or stochastically explore different rotational arrangements (conformers) around single bonds to identify low-energy structures. | For the long undecane chain, this involves exploring rotations around ten C-C single bonds, leading to a vast number of potential conformers. |

| Energy Minimization | Once a conformer is generated, its geometry is optimized to find the nearest local energy minimum on the potential energy surface. This process refines the structure and calculates its relative stability. | This step would determine the most stable arrangement of the undecane chain (e.g., an extended zig-zag vs. a folded structure) and the orientation of the dichloromethyl group relative to the rest of the chain. |

| Solvent Effects | Implicit or explicit solvent models can be incorporated to simulate the influence of a solvent environment on conformational preferences. | The polarity introduced by the two chlorine atoms means that solvent polarity could influence the equilibrium between different conformers. |

The flexibility of the undecane chain in this compound arises from rotation around its carbon-carbon single bonds. Each distinct spatial arrangement of the atoms resulting from these rotations is known as a conformational isomer, or conformer. libretexts.org The study of the interconversion and relative stability of these conformers is known as conformational analysis.

For simple alkanes, staggered conformations are energetically favored over eclipsed conformations due to the minimization of steric and torsional strain. libretexts.org In a long, unbranched chain like the one in this compound, the most stable conformation is typically the all-anti (or all-trans) arrangement, where the carbon backbone adopts a fully extended zig-zag shape. This arrangement minimizes repulsive van der Waals interactions between non-bonded atoms. nih.gov

The presence of the two chlorine atoms on the first carbon atom introduces additional complexity. Rotation around the C1-C2 bond will be governed by the steric bulk and electrostatic interactions of the chlorine atoms with the rest of the alkyl chain. In 1,2-disubstituted ethanes, the relative stability of anti and gauche conformers is determined by a balance of steric repulsion, electrostatic interactions, and stereoelectronic effects. researchgate.netnih.govnih.gov For this compound, the key rotational barrier would be that of the C1-C2 bond, where the bulky chlorine atoms rotate relative to the C3 atom and its attached hydrogens. The conformer that places the C-H bond of the CHCl₂ group anti to the C2-C3 bond is expected to be among the most stable, minimizing steric hindrance.

| Conformer Type | Description | Expected Relative Stability |

| All-Anti (Chain) | The C-C-C-C dihedral angles along the undecane backbone are all approximately 180°. | Most stable conformation for the alkyl chain, minimizing steric strain. |

| Gauche (Chain) | One or more C-C-C-C dihedral angles are approximately 60°. | Higher in energy than the all-anti conformer. Multiple gauche interactions can lead to folded or bent chain structures. nih.gov |

| Rotamers around C1-C2 | Different rotational positions of the -CHCl₂ group relative to the C2-C3 bond. | The staggered conformations, where C-Cl and C-H bonds on C1 are staggered relative to the bonds on C2, will be energy minima. The conformation that minimizes steric repulsion between the large chlorine atoms and the bulk of the alkyl chain will be the most preferred. |

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a more rigorous approach to understanding the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dtu.dkyoutube.com It provides a good balance between computational cost and accuracy, making it suitable for molecules the size of this compound. nih.gov DFT calculations can be used to optimize the molecular geometry, yielding precise predictions of bond lengths, bond angles, and dihedral angles. ijcce.ac.irnih.gov

For this compound, DFT would be instrumental in characterizing the gem-dichloro functional group. The presence of two electronegative chlorine atoms on the same carbon atom (C1) is expected to have several effects:

C-Cl Bond Length: The C-Cl bonds are predicted to be slightly longer than in monochlorinated alkanes due to mutual electrostatic repulsion between the chlorine atoms and competition for electron density from the carbon atom.

Cl-C-Cl Bond Angle: This angle is expected to be slightly larger than the ideal tetrahedral angle of 109.5° to accommodate the steric bulk of the two chlorine atoms.

C-C Bond Length: The C1-C2 bond may be slightly elongated and weakened due to the inductive electron-withdrawing effect of the two chlorine atoms.

DFT can also be used to calculate thermodynamic properties, such as the enthalpy of formation, which is a direct measure of the molecule's stability.

| Parameter | Description | Predicted Value/Trend for this compound |

| C-Cl Bond Length | The distance between the carbon (C1) and chlorine nuclei. | ~1.78 - 1.80 Å |

| C-H (on C1) Bond Length | The distance between the carbon (C1) and hydrogen nuclei. | ~1.10 Å |

| C1-C2 Bond Length | The distance between the first and second carbon atoms in the chain. | ~1.54 Å |

| Cl-C1-Cl Bond Angle | The angle formed by the two chlorine atoms and the central carbon atom (C1). | > 109.5° (approx. 111-112°) |

| Cl-C1-C2 Bond Angle | The angle between a chlorine atom, C1, and C2. | < 109.5° (approx. 108°) |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of the compound from its constituent elements in their standard states. | A negative value, indicating a stable compound. DFT provides a means to calculate this value with reasonable accuracy. nih.gov |

The distribution of electrons within a molecule is rarely uniform, especially in the presence of electronegative atoms. DFT calculations can quantify this distribution through methods like population analysis, which assigns partial atomic charges to each atom.

In this compound, the high electronegativity of the chlorine atoms causes a significant polarization of the C-Cl bonds. libretexts.org This leads to a buildup of partial negative charge (δ-) on the chlorine atoms and a corresponding partial positive charge (δ+) on the C1 carbon atom. This charge separation creates a local dipole moment at the head of the molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. The MEP is mapped onto the electron density surface of the molecule, showing regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, the MEP would show:

Negative Potential: Concentrated around the two chlorine atoms, corresponding to their high electron density and lone pairs.

Positive Potential: A region of positive potential on the hydrogen atom attached to C1, and more notably, on the halogen atoms along the extension of the C-Cl bonds. This latter feature is known as a "sigma-hole" and is crucial for understanding halogen bonding, a type of non-covalent interaction. nih.govrsc.orgmdpi.com

Neutral Potential: The long undecane chain would be largely nonpolar, with a potential close to neutral (often colored green).

| Atom/Region | Predicted Partial Charge | MEP Character |

| Chlorine Atoms | Significantly Negative (δ-) | Strong Negative Potential |

| Carbon Atom (C1) | Significantly Positive (δ+) | Shielded by other atoms, but contributes to the positive potential of the attached H atom. |

| Hydrogen on C1 | Slightly Positive (δ+) | Positive Potential |

| Alkyl Chain (C2-C11) | Near-Neutral | Near-Neutral Potential |

| Sigma-hole | N/A | Region of Positive Potential on the outer side of the chlorine atoms, opposite the C-Cl bond. mdpi.com |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, theoretical methods can identify reactants, products, intermediates, and the transition states that connect them. unam.mx This allows for the calculation of activation energies, which are key to understanding reaction rates and selectivity.

For haloalkanes like this compound, common reactions include nucleophilic substitution and elimination. Theoretical studies can elucidate the mechanisms of these reactions:

Nucleophilic Substitution (Sₙ1/Sₙ2): Computational models can compare the energy profiles of the concerted, single-step Sₙ2 pathway versus the multi-step Sₙ1 pathway involving a carbocation intermediate. For a primary halide like this compound, the Sₙ2 mechanism is generally expected, but the steric hindrance from the second chlorine and the long alkyl chain could influence the reaction rate.

Elimination (E1/E2): Dehydrochlorination, the removal of HCl, is a common elimination reaction for haloalkanes, often promoted by a base. researchgate.net DFT calculations can model the transition state for the concerted E2 mechanism, where a base removes a proton from C2 as the chloride ion departs from C1. The calculations can predict the activation energy for this process and help determine the regioselectivity (i.e., the preferred location of the resulting double bond). researchgate.net

A theoretical study of a reaction, such as the E2 elimination of this compound by a hydroxide (B78521) ion, would involve the steps outlined in the table below.

| Reaction Step | Computational Task | Information Gained |

| 1. Reactants | Geometry optimization of this compound and the base (e.g., OH⁻). | Calculation of the initial energy of the system. |

| 2. Transition State Search | Locating the highest energy point along the reaction coordinate connecting reactants and products. | Determination of the structure of the transition state and the activation energy (Eₐ) of the reaction. researchgate.net |

| 3. Products | Geometry optimization of the resulting alkene (1-chloroundec-1-ene), chloride ion, and water. | Calculation of the final energy of the system. |

| 4. Reaction Profile | Plotting the energy of the system along the reaction coordinate. | Visualization of the reaction pathway, including the overall reaction enthalpy (ΔH) and the energy barrier that determines the reaction rate. |

Through these computational approaches, a detailed, atomistic understanding of the structure, properties, and reactivity of this compound can be achieved, guiding further experimental work and application.

Transition State Analysis for Key Bond-Forming and Bond-Breaking Processes

The reactivity of this compound is fundamentally governed by the strengths of its chemical bonds and the energy barriers associated with their transformation. Transition state theory is a cornerstone of computational chemistry that allows for the characterization of the high-energy structures that molecules must pass through during a chemical reaction. While specific transition state analyses for this compound are not extensively documented in publicly available literature, general principles derived from studies of similar chlorinated alkanes can be applied to understand its behavior.

Key bond-forming and bond-breaking processes for this compound would primarily involve the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. For instance, in a substitution or elimination reaction, the breaking of a C-Cl bond is a critical step. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating the activation energy for such processes. These calculations would involve mapping the potential energy surface of the reacting system to identify the lowest energy path from reactants to products, with the transition state representing the saddle point on this surface.

Table 1: Representative Bond Dissociation Energies (BDEs) for Similar Alkyl Halides (Note: These are generalized values and would require specific computational studies for this compound for precise figures.)

| Bond Type | General BDE (kcal/mol) |

| Primary C-H | ~100 |

| Secondary C-H | ~97 |

| Tertiary C-H | ~93 |

| C-Cl (in a primary chloroalkane) | ~81 |

The transition state for a typical SN2 reaction involving this compound would feature a pentacoordinate carbon atom, where the incoming nucleophile is forming a new bond while the chlorine atom is simultaneously departing. The geometry and energy of this transition state dictate the reaction rate. Similarly, for an E2 elimination reaction, the transition state would involve the concerted breaking of a C-H bond on the adjacent carbon and the C-Cl bond.

Computational Insights into Radical and Carbene-Mediated Pathways

Beyond ionic pathways, the reactions of this compound can also proceed through radical and carbene intermediates, particularly under photochemical or high-temperature conditions. Computational chemistry is invaluable for elucidating the mechanisms of these highly reactive species.

Radical Pathways: Homolytic cleavage of a C-Cl bond in this compound, often initiated by UV light, would generate a primary alkyl radical and a chlorine radical. Computational studies on smaller chloroalkanes have shown that the stability of the resulting alkyl radical is a key factor in determining the reaction pathway. The subsequent propagation steps of a radical chain reaction, such as hydrogen abstraction by the chlorine radical, can also be modeled to predict product distributions. The selectivity of this hydrogen abstraction (i.e., which of the many C-H bonds in the undecane chain is most susceptible) can be predicted by calculating the activation energies for the abstraction from each unique carbon position.

Carbene-Mediated Pathways: Alpha-elimination from this compound, where a base removes the proton from the dichlorinated carbon and a chloride ion is subsequently lost, could lead to the formation of a carbene: an undecylidene carbene. Computational investigations are crucial for determining the feasibility of this pathway by calculating the energetics of the deprotonation and subsequent elimination steps. Once formed, the carbene can undergo various reactions, such as insertion into C-H bonds or rearrangement, and computational modeling can help predict the likely outcomes.

Table 2: Computationally Predicted Relative Energies of Potential Intermediates in Dichloroalkane Reactions (Note: These are illustrative and the actual values for this compound would depend on the specific computational method and basis set used.)

| Intermediate Species | Relative Energy (kcal/mol) |

| Primary Alkyl Radical + Cl• | (Reference) 0 |

| Secondary Alkyl Radical + Cl• | < 0 |

| Undecylidene Carbene | (Requires specific calculation) |

Role As a Chemical Intermediate in Advanced Synthetic Strategies

Building Block for Complex Hydrocarbon Architectures

The bifunctional nature of the dichloromethyl group in 1,1-Dichloroundecane makes it an important precursor for the assembly of complex hydrocarbon structures. It facilitates the formation of new carbon-carbon bonds, particularly those involving sp³-hybridized carbon centers, which are foundational to the structure of many organic molecules.

The formation of C(sp³)–C(sp³) bonds is a central challenge in organic synthesis, as these bonds constitute the backbone of numerous organic compounds. nju.edu.cn Geminal dichlorides like this compound are effective C(sp³)-hybridized electrophiles for building these crucial linkages. nju.edu.cnresearchgate.net Recent advancements, particularly in transition metal catalysis, have enabled the use of gem-dichloroalkanes in radical transformations to assemble C(sp³)–C(sp³) bonds. nju.edu.cn For instance, photoinduced gold-catalyzed reactions can activate the C-Cl bonds in gem-dichloroalkanes, allowing them to react with alkenes in a process known as dechloroalkylation. nju.edu.cnresearchgate.net This methodology is particularly significant as it overcomes the challenges associated with the high bond dissociation energy and low reduction potential of alkyl chlorides. nju.edu.cnresearchgate.net The undecane (B72203) chain of this compound provides a substantial non-polar segment, which can be incorporated into larger molecules, influencing properties such as solubility and crystallinity.

Carbon chain propagation, the stepwise extension of a carbon skeleton, is fundamental to the synthesis of long-chain organic molecules. libretexts.org this compound can act as a precursor for carbon-chain propagation through controlled radical processes. nju.edu.cn In these reactions, one of the C-Cl bonds is selectively cleaved to generate a chloroalkyl radical. This radical can then add to an alkene, effectively extending the carbon chain and introducing a chlorine atom that can be used for further functionalization. researchgate.net This process is a key feature of certain gold-catalyzed reactions, which demonstrate excellent functional group tolerance and can be applied in the late-stage modification of complex molecules. nju.edu.cnresearchgate.net The ability to controllably add the undecyl group to other molecules makes this compound a useful reagent for building tailored hydrocarbon structures. These chain reactions typically proceed via three main stages: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.comyoutube.com

| Stage | Description | General Example |

| Initiation | Formation of reactive radical species, often initiated by heat or light. libretexts.org | Cl₂ → 2 Cl• |

| Propagation | A two-step process where a radical reacts with a stable molecule to form a new radical, which continues the chain. masterorganicchemistry.comupenn.edu | R• + Cl₂ → R-Cl + Cl• |

| Termination | Combination of two radical species to form a stable, non-radical product, ending the chain reaction. libretexts.org | R• + R• → R-R |

Precursor for Diverse Functionalized Organic Molecules

The geminal dichloride moiety is a synthetically useful functional group that can be converted into other important functionalities. This makes this compound a valuable starting material for producing a range of organic molecules, including unsaturated compounds and those derived from highly reactive intermediates.

Geminal dihalides are well-established precursors for the synthesis of alkenes and alkynes. Although specific examples detailing the conversion of this compound are not prevalent in the literature, the general reactivity patterns of gem-dichloroalkanes are applicable. For instance, treatment of a geminal dichloride with strong bases can lead to a double dehydrochlorination to form a terminal alkyne. Alternatively, reductive coupling reactions can be employed to generate olefins. The synthesis of 1,1-disubstituted olefins can be achieved through methods like nickel-catalyzed hydroalkylation of alkynes with alkyl halides, showcasing a modern approach to creating these structures. rsc.org While not a direct conversion of the gem-dichloride, this illustrates the importance of olefins as synthetic targets that can originate from halide precursors.

One of the most significant applications of geminal dihalides is their use as precursors for carbenes. libretexts.org A carbene is a neutral, divalent carbon species with two unshared valence electrons. scienceinfo.com The treatment of a geminal dichloride like this compound with a strong base can induce α-elimination, where both chlorine atoms are removed from the same carbon, generating a highly reactive carbene intermediate. libretexts.orglibretexts.org

This undecyl-carbene, once formed, can participate in a variety of synthetic transformations, most notably cyclopropanation reactions with alkenes. libretexts.orglibretexts.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.org The generation of carbenes from geminal dichlorides is a cornerstone of synthetic chemistry, providing access to strained ring systems and enabling C-H insertion reactions. libretexts.orglibretexts.org

| Carbene Precursor Type | Method of Generation | Resulting Intermediate | Key Application |

| Dihalomethane (e.g., CHCl₃) | α-elimination with strong base (e.g., KOH) libretexts.org | Dihalocarbene (e.g., :CCl₂) | Cyclopropanation of alkenes libretexts.org |

| Diazo Compound (e.g., CH₂N₂) | Thermal or photolytic decomposition scienceinfo.comlibretexts.org | Carbene (e.g., :CH₂) | Cyclopropanation, C-H insertion |

| Ketene | Photolysis | Carbene | Rearrangement reactions |

Contribution to Polymer Science and Advanced Materials Synthesis

While specific, large-scale applications of this compound in polymer science are not extensively documented, its chemical structure suggests potential utility in the synthesis of advanced materials. Dihaloalkanes can, in principle, serve as monomers or co-monomers in polymerization reactions. For example, they could potentially be used in polycondensation reactions to form polymers containing long alkyl chains, which could be useful for modifying the physical properties of materials, such as increasing hydrophobicity or lowering the glass transition temperature.

Furthermore, the reactivity of the C-Cl bonds allows this compound to act as a chain transfer agent in certain radical polymerizations, providing a mechanism to control the molecular weight of the resulting polymers. The long undecyl chain could be incorporated as an end-group, thereby functionalizing the polymer. The broader field of polymer science often utilizes functional building blocks to create materials with tailored properties for specific applications, from electronics to medicine. chemscene.comresearchgate.net

Intermediate in the Formation of Functionalized Polymer Chains

There is currently no specific information available in scientific literature detailing the use of this compound as an intermediate in the formation of functionalized polymer chains. In principle, gem-dichloroalkanes can be used in certain polymerization reactions, but specific examples or research pertaining to the undecane derivative are not documented.

Role in the Synthesis of Specialty Organic Materials

Similarly, the role of this compound in the synthesis of specialty organic materials is not described in available research. While chlorinated alkanes, in general, can be precursors to various organic materials, the specific contributions of this compound have not been reported.

Implications in Medicinal Chemistry and Agrochemical Research

No specific research has been found that outlines the implications or applications of this compound in either medicinal chemistry or agrochemical research. The biological activity of chlorinated hydrocarbons can vary widely, and without dedicated studies, it is not possible to ascertain any potential roles in these fields.

Environmental Transformation and Degradation Mechanisms of Chlorinated Alkanes

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, which are independent of biological activity, play a critical role in the natural attenuation of chlorinated alkanes in the environment. These pathways include chemical reactions such as hydrolysis, light-induced photocatalysis, and reductive dechlorination mediated by naturally occurring geochemical agents.

Hydrolysis Mechanisms in Aquatic Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes like 1,1-Dichloroundecane, hydrolysis involves the substitution of a chlorine atom with a hydroxyl group from water, leading to the formation of an alcohol and hydrochloric acid. This reaction can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

The prevailing mechanism is influenced by the structure of the alkyl group. For a primary haloalkane such as this compound (where the chlorine-bearing carbon is bonded to only one other carbon atom), the SN2 mechanism is generally favored. In this mechanism, a water molecule, acting as a nucleophile, attacks the carbon atom bonded to the chlorine from the side opposite to the chlorine atom. This leads to a transition state where both the incoming water molecule and the outgoing chloride ion are partially bonded to the carbon atom. The reaction results in the inversion of the stereochemical configuration at the carbon center.

The rate of hydrolysis is dependent on several factors, including the strength of the carbon-halogen bond and the stability of the leaving group. Generally, the carbon-iodine bond is the weakest and hydrolyzes the fastest, followed by carbon-bromine and then carbon-chlorine bonds. Therefore, chloroalkanes are typically the least reactive towards hydrolysis among the haloalkanes. The presence of a second chlorine atom on the same carbon in this compound may influence the reaction rate, potentially through inductive effects. Alkaline conditions can accelerate hydrolysis by providing a higher concentration of the stronger nucleophile, the hydroxide (B78521) ion (OH-). However, under typical environmental pH conditions, the hydrolysis of long-chain chlorinated alkanes is generally considered to be a slow process.

Upon the initial hydrolysis of one chlorine atom, a chloroalcohol would be formed. The subsequent hydrolysis of the second chlorine atom from the same carbon would result in a geminal diol, an unstable intermediate that would readily lose a water molecule to form an aldehyde, in this case, undecanal (B90771).

Photocatalytic Degradation by Semiconductor Catalysts (e.g., TiO2)

Photocatalytic degradation offers a promising pathway for the decomposition of persistent organic pollutants. This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), which, upon activation by ultraviolet (UV) light, generates highly reactive oxygen species that can mineralize organic compounds.

The proposed mechanism involves the generation of electron-hole pairs in the TiO2 semiconductor upon UV irradiation. The holes can react with water or hydroxide ions on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). These surface-bound hydroxyl radicals are believed to be the primary oxidants responsible for the degradation of the adsorbed chlorinated alkane. acs.orgacs.orgresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from the alkane chain by a hydroxyl radical, leading to the formation of a carbon-centered radical. This radical can then undergo a series of oxidation reactions, ultimately leading to the cleavage of carbon-carbon bonds and the formation of smaller, less harmful molecules, and eventually complete mineralization to carbon dioxide, water, and chloride ions.

The efficiency of the photocatalytic degradation is influenced by factors such as the concentration of the catalyst, the concentration of the pollutant, pH, and the intensity of the UV light. acs.orgacs.orgresearchgate.net For 1,10-Dichlorodecane, an optimal TiO2 concentration was observed, above which the degradation rate decreased due to light scattering effects. acs.orgacs.orgresearchgate.net

| Parameter | Finding |

|---|---|

| Catalyst | Titanium Dioxide (TiO2) |

| Reactant | 1,10-Dichlorodecane |

| Optimal TiO2 Concentration | 150 mg/L |

| Kinetics Model | Langmuir-Hinshelwood |

| Primary Oxidant | Surface-bound hydroxyl radicals (•OH) |

| Significance | Demonstrates the feasibility of photocatalysis for the degradation of long-chain dichlorinated alkanes. |

Reductive Dechlorination Processes by Geochemical Agents

Under anaerobic or reducing conditions, such as those found in some groundwater, sediments, and soils, reductive dechlorination can be a significant abiotic degradation pathway for chlorinated alkanes. This process involves the replacement of a chlorine atom with a hydrogen atom, facilitated by a reducing agent.

Common geochemical agents that can mediate reductive dechlorination include zero-valent metals (e.g., iron), iron sulfide (B99878) minerals (e.g., pyrite, mackinawite), and reduced iron species associated with clay minerals. psu.edu These materials can act as electron donors in the dechlorination reaction.

The mechanism of reductive dechlorination can vary depending on the specific geochemical agent and the structure of the chlorinated alkane. For this compound, two potential pathways are hydrogenolysis and dichloroelimination. In hydrogenolysis, a single chlorine atom is replaced by a hydrogen atom in a stepwise manner. This would lead to the formation of 1-chloroundecane (B1583068) and subsequently undecane (B72203). Dichloroelimination, on the other hand, involves the removal of two chlorine atoms from the same carbon atom (geminal) or adjacent carbon atoms (vicinal). For a 1,1-dichloroalkane, this would be a geminal elimination, which is less common than vicinal elimination.

The rate of reductive dechlorination is influenced by the redox potential of the environment, the availability and reactivity of the geochemical reductants, and the specific structure of the chlorinated compound. Generally, more highly chlorinated alkanes are more susceptible to reductive dechlorination. While specific studies on this compound are lacking, the principles of reductive dechlorination suggest that it could be a viable degradation pathway in anoxic environments containing suitable geochemical reductants.

Biotic Degradation and Biotransformation Processes

Microorganisms have evolved a diverse array of metabolic capabilities to utilize a wide range of organic compounds as sources of carbon and energy. This metabolic versatility extends to the degradation of some chlorinated alkanes, which can be transformed or completely mineralized through various biotic processes.

Microbial Dechlorination by Specific Bacterial Strains

The biological cleavage of carbon-halogen bonds is a key step in the biodegradation of chlorinated compounds. A number of bacterial strains have been identified that are capable of dechlorinating chlorinated alkanes. These microorganisms can utilize these compounds in two main ways: as a growth-supporting substrate (metabolic degradation) or through fortuitous transformation by enzymes designed for other purposes (cometabolic degradation).

In anaerobic environments, a process known as dehalorespiration can occur, where certain bacteria use chlorinated compounds as terminal electron acceptors in their respiratory chain, analogous to how humans use oxygen. wikipedia.org This process is a form of reductive dechlorination. For example, species of Dehalobacter have been shown to reductively dechlorinate chloroethanes. nih.gov While specific bacteria capable of dehalorespiring this compound have not been identified, the existence of this metabolic capability for other chlorinated alkanes suggests that analogous microorganisms may exist for longer-chain compounds.

Under aerobic conditions, some bacteria can utilize chlorinated alkanes as their sole source of carbon and energy. This typically involves an initial enzymatic attack that removes the chlorine atoms, followed by the degradation of the resulting hydrocarbon backbone through conventional metabolic pathways.

Enzymatic Biotransformation Pathways (e.g., Hydroxylation, Chlorine Rearrangement, Carbon Chain Decomposition)

The initial steps in the biotic degradation of chlorinated alkanes are catalyzed by specific enzymes. Several key enzymatic pathways have been identified for the biotransformation of chlorinated paraffins, which are complex mixtures of chlorinated alkanes of various chain lengths. nih.gov These pathways are likely relevant to the degradation of this compound.

Hydroxylation: Monooxygenase and dioxygenase enzymes can catalyze the insertion of one or two oxygen atoms into the alkane chain. This hydroxylation can occur at a chlorinated or non-chlorinated carbon. If hydroxylation occurs at the carbon bearing the chlorine atoms, it can lead to an unstable intermediate that spontaneously eliminates hydrochloric acid, forming an aldehyde or ketone.

Chlorine Rearrangement: Some microbial enzymes have been observed to catalyze the rearrangement of chlorine atoms on the carbon chain. The ecological significance and the exact mechanisms of these rearrangements are still under investigation.

Factors Influencing Biodegradation Rates in Natural Systems

The biodegradation of chlorinated alkanes, including this compound, in natural environments is a complex process governed by a multitude of interacting factors. The rate and extent of degradation are not intrinsic properties of the compound alone but are profoundly influenced by the surrounding biological and physicochemical conditions. Understanding these factors is critical for predicting the environmental fate of these compounds and for designing effective bioremediation strategies. Key influencing factors include the composition and metabolic capabilities of microbial communities, the chemical structure of the alkane, and various environmental parameters such as nutrient availability, redox potential, pH, and temperature.

Microbial Populations

The presence of microorganisms with the appropriate enzymatic machinery is the primary prerequisite for biodegradation. Specific strains of bacteria and fungi have been identified that can degrade chlorinated alkanes. For instance, Pseudomonas sp. strain 273 has been shown to possess an oxygenolytic dehalogenase capable of acting on middle-chain polychlorinated alkanes. nih.gov The degradation can occur through different metabolic strategies. Some microorganisms utilize chlorinated alkanes as a primary source of carbon and energy for growth. researchgate.netmdpi.com This is an advantageous scenario for bioremediation, as the degrading microbial population can increase over time. researchgate.net

Alternatively, degradation can proceed via cometabolism, where the breakdown of a chlorinated alkane is facilitated by an enzyme or cofactor produced during the metabolism of another compound (a primary substrate). eurochlor.org In this case, the degradation of the chlorinated compound does not directly benefit the microbe in terms of energy or growth. eurochlor.org Microbial consortia, or communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. nih.govdavidcwhite.orgnih.gov This synergy arises from complementary metabolic pathways and the ability of the community to withstand environmental stresses and changes in redox conditions. nih.govacs.org For example, a consortium can achieve the complete degradation of a highly chlorinated compound by sequential anaerobic and aerobic processes, which would be impossible for a single organism. acs.org

Chemical Structure of the Chlorinated Alkane

The molecular structure of a chlorinated alkane significantly affects its susceptibility to microbial attack. Key structural aspects include the length of the carbon chain, the degree of chlorination, and the position of the chlorine atoms.

Carbon Chain Length: Studies have examined the effects of carbon chain length (from C6 to C16) on biodegradation. nih.gov Long-chain chlorinated alkanes (LCCPs), which include undecane derivatives, are generally considered persistent. service.gov.uk

Degree of Chlorination: The number of chlorine atoms on the alkane chain influences the degradation pathway. Highly chlorinated compounds are often more resistant to aerobic degradation but can be susceptible to anaerobic reductive dechlorination. researchgate.net Conversely, less chlorinated alkanes are more amenable to aerobic oxidation. eurochlor.org For some bacteria, growth can be inhibited if the degree of chlorination is too high (e.g., above 58.5%). mdpi.com

Position of Chlorine Atoms: The location of chlorine substituents is a critical determinant of biodegradability. Research has demonstrated that terminally chlorinated alkanes (with chlorine at the end of the chain, known as α-chlorination) show the highest dehalogenation yields. nih.gov Compounds with chlorine atoms on adjacent carbons (vicinal chlorination) or at both ends of the molecule (α,ω-chlorination) can be significantly more difficult to degrade. nih.gov

| Chlorination Pattern | Relative Dehalogenation Yield | Example Compound |

|---|---|---|

| Terminal (α-chlorinated) | Highest | 1,10-Dichlorodecane |

| Terminal (α,ω-chlorinated) | High | 1,10-Dichlorodecane |

| Vicinal (on adjacent carbons) | Low / None | 1,2-Dichlorodecane |

| Vicinal (at ends or center) | None Detected | - |

Data derived from studies on various chlorinated alkanes, illustrating general principles. nih.gov

Environmental Conditions

The physicochemical environment plays a crucial role in modulating microbial activity and, consequently, biodegradation rates.

Redox Potential and Oxygen Availability: The presence or absence of oxygen (determining the redox conditions) is a master variable. Aerobic biodegradation utilizes oxygen as an electron acceptor, often involving monooxygenase or dioxygenase enzymes to initiate the attack on the alkane. nih.goveurochlor.org Anaerobic biodegradation occurs in the absence of oxygen and typically proceeds via reductive dechlorination, where the chlorinated alkane serves as an electron acceptor. eurochlor.orgepa.gov Highly chlorinated compounds are generally more susceptible to anaerobic transformation, while lower chlorinated congeners are more readily degraded aerobically. researchgate.net Therefore, the complete mineralization of some complex chlorinated alkanes may require a sequence of anaerobic and aerobic conditions. acs.org